2,2-Bis(hydroxymethyl)butyl octanoate
Description
Structure
3D Structure
Properties
IUPAC Name |
2,2-bis(hydroxymethyl)butyl octanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28O4/c1-3-5-6-7-8-9-13(17)18-12-14(4-2,10-15)11-16/h15-16H,3-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTXXMYYOSSNAFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)OCC(CC)(CO)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28O4 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70204199 | |
| Record name | 2,2-Bis(hydroxymethyl)butyl octanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70204199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.37 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55680-38-1 | |
| Record name | 2,2-Bis(hydroxymethyl)butyl octanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55680-38-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2-Bis(hydroxymethyl)butyl octanoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055680381 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2-Bis(hydroxymethyl)butyl octanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70204199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2-bis(hydroxymethyl)butyl octanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.302 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for 2,2 Bis Hydroxymethyl Butyl Octanoate
The synthesis of 2,2-Bis(hydroxymethyl)butyl octanoate (B1194180) is primarily achieved through esterification, a fundamental reaction in organic chemistry. This process involves the formation of an ester from a carboxylic acid and an alcohol. The two principal approaches for the synthesis of this compound are chemical catalysis, most notably the Fischer esterification, and enzymatic catalysis using lipases.
The Fischer-Speier esterification, commonly known as Fischer esterification, is a well-established method for producing esters by reacting a carboxylic acid with an alcohol in the presence of a strong acid catalyst. organic-chemistry.org For the synthesis of 2,2-Bis(hydroxymethyl)butyl octanoate, this involves the reaction of octanoic acid with 2-ethyl-2-(hydroxymethyl)-1,3-propanediol.
The reaction is an equilibrium process, and to achieve high yields of the desired ester, the equilibrium must be shifted towards the products. mit.edumasterorganicchemistry.com This is typically accomplished by using an excess of one of the reactants, usually the alcohol, or by the continuous removal of water, which is a byproduct of the reaction. organic-chemistry.orgmit.edu The removal of water is often achieved through azeotropic distillation using a solvent like toluene (B28343). biointerfaceresearch.com
Commonly used acid catalysts for this reaction include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH). organic-chemistry.org The mechanism involves the protonation of the carbonyl group of the carboxylic acid by the catalyst, which enhances its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. A series of proton transfer steps followed by the elimination of a water molecule leads to the formation of the ester. youtube.comyoutube.com
| Parameter | Typical Conditions for a Related Esterification | Reference |
|---|---|---|
| Reactants | Trimethylolpropane (B17298) and Oleic Acid | biointerfaceresearch.com |
| Molar Ratio (Acid:Alcohol) | 1:3 to 3.5:1 (for triester vs. monoester) | nih.gov |
| Catalyst | Sulfuric Acid | biointerfaceresearch.com |
| Catalyst Loading | ~1.5% (w/w) | biointerfaceresearch.com |
| Temperature | 120-150°C | biointerfaceresearch.com |
| Reaction Time | 4-5 hours | biointerfaceresearch.com |
| Solvent (for azeotropic distillation) | Toluene | biointerfaceresearch.com |
| Yield (for related triesters) | >95% under optimized conditions |
An alternative, "greener" approach to the synthesis of this compound is through enzymatic catalysis, utilizing lipases. Lipases (triacylglycerol acyl hydrolases) are enzymes that, in non-aqueous environments, can efficiently catalyze esterification reactions under milder conditions than chemical methods. mdpi.comresearchgate.net This approach avoids the use of harsh acids and high temperatures, which can sometimes lead to side reactions and degradation of the product. mdpi.com
The most commonly used lipases for this type of reaction are from Candida antarctica (often immobilized as Novozym 435) and Rhizomucor miehei. mdpi.com The reaction mechanism, known as the Ping-Pong Bi-Bi mechanism, involves the formation of an acyl-enzyme intermediate followed by a nucleophilic attack from the alcohol. researchgate.net
The efficiency of lipase-catalyzed esterification is influenced by several factors, including the type of lipase (B570770), reaction medium (solvent), temperature, molar ratio of substrates, and water content. nih.govmdpi.com While enzymatic synthesis can offer high selectivity and milder conditions, the reaction times can be significantly longer than for chemical synthesis. nih.gov
| Parameter | Typical Conditions for a Related Enzymatic Esterification | Reference |
|---|---|---|
| Reactants | Trimethylolpropane and Oleic Acid | nih.gov |
| Enzyme | Lipoprime 50T (lipase) | nih.gov |
| Molar Ratio (Acid:Alcohol) | 3.5:1 | nih.gov |
| Temperature | 60°C | nih.gov |
| Reaction Time | 72 hours | nih.gov |
| Water Content | 15% (w/w) | nih.gov |
| Yield (Overall mono-, di-, and triesters) | ~83% | nih.gov |
Advanced Separation and Purification Techniques in Chemical Synthesis of 2,2 Bis Hydroxymethyl Butyl Octanoate
Following the synthesis of 2,2-Bis(hydroxymethyl)butyl octanoate (B1194180), the crude reaction mixture contains the desired product along with unreacted starting materials, the catalyst, and potentially byproducts such as diesters and triesters. Therefore, effective separation and purification techniques are crucial to isolate the pure monoester.
Distillation is a common technique used to purify polyol esters. google.com In the context of 2,2-Bis(hydroxymethyl)butyl octanoate synthesis, it can be employed to remove volatile components like excess octanoic acid or any solvent used during the reaction. youtube.com Due to the relatively high boiling point of the target compound, this purification step is typically carried out under reduced pressure (vacuum distillation) to prevent thermal degradation. google.com A patent for the purification of trimethylolpropane (B17298) describes a multi-step distillation process to separate water, low-boiling components, and high-boiling impurities. google.com
Crystallization is another effective method for purifying solid organic compounds. For related polyol esters, crystallization from a suitable solvent or solvent mixture can be used to isolate the product in high purity. google.com The process involves dissolving the crude product in a hot solvent and then allowing it to cool slowly, whereupon the desired compound crystallizes out, leaving impurities in the solution. For instance, a patent on a related compound, 2,2'-bis(hydroxymethyl)butanoic acid, describes crystallization from an organic solvent after precipitation of mineral salts. google.com
Chromatography encompasses a range of powerful techniques for the separation and analysis of complex mixtures based on the differential partitioning of components between a stationary phase and a mobile phase.
Column Chromatography
Column chromatography is a preparative technique widely used for the purification of organic compounds. youtube.com A glass column is packed with a solid adsorbent, the stationary phase, typically silica (B1680970) gel. The crude mixture is loaded onto the top of the column, and a solvent, the mobile phase, is passed through the column. youtube.com Components of the mixture travel down the column at different rates depending on their polarity and affinity for the stationary and mobile phases, allowing for their separation. nih.gov For polyol esters, a gradient of non-polar to more polar solvents is often used to elute the different ester species (triester, diester, and monoester) sequentially. A study on the separation of flavor-active esters demonstrated the use of hydrophobic resins as the stationary phase.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a highly efficient analytical and preparative separation technique. For the analysis of polyol esters, reversed-phase columns (e.g., C18) are commonly used. researchgate.net An Evaporative Light Scattering Detector (ELSD) is often employed as polyols and their esters lack a strong UV chromophore. researchgate.net Hydrophilic Interaction Liquid Chromatography (HILIC) is another HPLC mode suitable for the separation of polar compounds like polyols. mit.edu
| HPLC Technique | Stationary Phase Example | Detector | Application Notes | Reference |
|---|---|---|---|---|
| Reversed-Phase HPLC | C18 | ELSD | Separation and quantification of polyol products. | researchgate.net |
| HILIC | Polar packing | RID / ELSD | Separation of hydrophilic compounds like polyols. | mit.edu |
| Capillary Liquid Chromatography | Organic monolithic columns (e.g., based on trimethylolpropane trimethacrylate) | UV | Separation of small hydrophobic molecules. | nih.gov |
Gas Chromatography (GC)
Gas Chromatography (GC), particularly when coupled with a Mass Spectrometer (GC-MS), is a powerful tool for the analysis of volatile and semi-volatile compounds. It is used to determine the purity of the final product and to identify and quantify the components of the reaction mixture. analytice.comresearchgate.net The analysis of polyol esters by GC often requires derivatization to increase their volatility. However, direct programmed-temperature gas chromatography can also be used to separate components based on their volatility. google.com
Chemical Reactivity and Mechanistic Investigations of 2,2 Bis Hydroxymethyl Butyl Octanoate
Hydrolytic Stability and Ester Cleavage Mechanisms
The hydrolytic stability of 2,2-Bis(hydroxymethyl)butyl octanoate (B1194180) is primarily dictated by the susceptibility of its ester linkage to cleavage. This reaction, the reverse of esterification, involves the attack of a water molecule on the carbonyl carbon of the ester group, leading to the formation of trimethylolpropane (B17298) and octanoic acid.
The mechanism of ester hydrolysis can be catalyzed by either acid or base.
Acid-Catalyzed Hydrolysis: In the presence of an acid catalyst, the carbonyl oxygen is protonated, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a molecule of trimethylolpropane regenerates the acid catalyst and yields octanoic acid.
Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, a hydroxide (B78521) ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. The departure of the trimethylolpropane alkoxide is followed by an acid-base reaction between the carboxylic acid and the alkoxide, resulting in the carboxylate salt and trimethylolpropane. This process is generally irreversible as the final carboxylate is resonance-stabilized and shows little affinity for the alcohol.
The rate of hydrolysis is influenced by factors such as pH, temperature, and the presence of catalysts. Generally, the ester bond in 2,2-Bis(hydroxymethyl)butyl octanoate is sensitive to hydrolysis, particularly under strong acidic or basic conditions. researchgate.net
Transesterification Pathways Involving this compound
Transesterification is a key reaction for modifying the structure and properties of this compound. This process involves the exchange of the octanoate group with another ester or the reaction of the free hydroxyl groups with another ester. These reactions are typically catalyzed by acids, bases, or enzymes (lipases).
Common transesterification pathways include:
Reaction with other esters: this compound can react with other simple esters, such as methyl esters of fatty acids, in the presence of a catalyst like sodium methylate. dss.go.thresearchgate.net This can lead to the formation of a mixture of esters, including the di- and tri-esters of trimethylolpropane. The reaction equilibrium can be shifted by removing the more volatile alcohol (e.g., methanol) formed during the reaction. dss.go.th
Intramolecular and Intermolecular Transesterification: At elevated temperatures, intramolecular transesterification could potentially occur, though it is less common. Intermolecular transesterification between molecules of this compound can lead to the formation of dimers and oligomers, where the hydroxyl group of one molecule reacts with the ester group of another.
The choice of catalyst plays a significant role in the outcome of the transesterification. Basic catalysts like sodium methylate or potassium carbonate are effective but often require high temperatures (e.g., 120-130°C). researchgate.netresearchgate.net Enzymatic catalysts, such as lipases, offer a milder and more selective alternative, often operating at lower temperatures. ijcce.ac.irnih.gov
Table 1: Catalyst and Conditions for Transesterification of Trimethylolpropane Esters
| Catalyst | Substrates | Temperature (°C) | Pressure | Product Yield | Reference |
| Sodium Methylate | Trimethylolpropane, Rapeseed Oil Methyl Ester | 120 | Atmospheric | Up to 99% total TMP esters | dss.go.th |
| Potassium Carbonate | Trimethylolpropane, Fatty Acid Methyl Esters | 130 | Vacuum | High conversion to TMP triesters | researchgate.net |
| Candida rugosa Lipase (B570770) | Trimethylolpropane, Rapeseed Oil Methyl Ester | 42-47 | Reduced (2.0-5.3 kPa) | Up to 98% total TMP esters | dss.go.th |
| Lipoprime 50T | Trimethylolpropane, Oleic Acid | 60 | Atmospheric | ~83% total TMP esters | nih.gov |
Reaction Mechanisms at the Free Hydroxyl Groups of this compound
The two primary hydroxyl groups of this compound are key reactive sites for a variety of chemical modifications. wikipedia.orgpenpet.com These reactions allow for the incorporation of this molecule into larger polymeric structures or for the synthesis of new functional derivatives.
Esterification: The free hydroxyl groups can undergo esterification with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) to form di- or tri-esters of trimethylolpropane. This reaction is fundamental in the synthesis of polyesters and alkyd resins. mdpi.com The reactivity of the primary hydroxyl groups is generally high. google.com
Etherification: The hydroxyl groups can be converted to ether groups through reactions such as the Williamson ether synthesis. For instance, reaction with alkyl halides in the presence of a base can yield ether derivatives. nanotheranosticlab.com
Urethane (B1682113) Formation: The hydroxyl groups react readily with isocyanates to form urethane linkages. escholarship.org This reaction is central to the production of polyurethanes, where this compound can act as a chain extender or cross-linker, imparting flexibility and specific properties to the final polymer.
Acrylation: Reaction with acrylic acid or its derivatives can introduce polymerizable acrylate (B77674) groups onto the molecule, transforming it into a multifunctional monomer for radiation-cured coatings and inks. chemicalbook.com
The reactivity of the hydroxyl groups can be influenced by steric hindrance from the neopentyl structure of the trimethylolpropane backbone. However, being primary hydroxyls, they are generally more reactive than secondary or tertiary hydroxyls. google.com
Role of this compound as a Chain Transfer Agent or Initiator in Polymerization Processes
While not a conventional initiator in the classical sense, the functional groups of this compound allow it to participate in polymerization reactions in several ways.
As a Monomer or Co-monomer: With its two reactive hydroxyl groups, it can act as a diol monomer in step-growth polymerization to form polyesters and polyurethanes. mdpi.com When reacted with diacids or diisocyanates, it becomes an integral part of the polymer backbone.
As a Chain Transfer Agent (in specific contexts): In certain types of polymerization, compounds with reactive C-H bonds or functional groups that can react with a growing polymer chain can act as chain transfer agents, controlling the molecular weight of the resulting polymer. While not a classic example, the hydroxyl groups could potentially participate in chain transfer reactions under specific conditions, for example, in certain radical polymerizations, although this is not its primary role. More commonly, derivatives of trimethylolpropane are used to create branched architectures.
As a Precursor to Initiators or Crosslinkers: The hydroxyl groups can be functionalized to introduce initiating or cross-linking moieties. For example, acrylation of the hydroxyl groups yields a multifunctional monomer that can be used in free-radical polymerization to create cross-linked networks. chemicalbook.com Similarly, it can be a building block for creating macroinitiators for controlled polymerization techniques.
The primary role of this compound in polymerization is as a building block (monomer) or a cross-linking agent, owing to its two free hydroxyl groups. wikipedia.orgpenpet.com Its contribution to the final polymer properties is significant, often enhancing flexibility and providing sites for further modification.
Derivatives and Structural Analogues of 2,2 Bis Hydroxymethyl Butyl Octanoate
Synthesis and Characterization of Varied Ester Derivatives
The ester functionality of 2,2-bis(hydroxymethyl)butyl octanoate (B1194180) and its parent polyol, 2,2-bis(hydroxymethyl)butanol, serves as a primary site for structural modification. These modifications include altering the length and saturation of the alkyl carboxylate chain and creating di- or tri-ester derivatives.
The synthesis of 2,2-bis(hydroxymethyl)butyl octanoate analogues with varied alkyl carboxylate chains can be achieved through several established esterification methods. The direct esterification of 2,2-bis(hydroxymethyl)butanol with a carboxylic acid corresponding to the desired analogue (e.g., hexanoic acid for a shorter chain, oleic acid for an unsaturated chain) is a common approach. This reaction is typically catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, and often requires elevated temperatures and the removal of water to drive the equilibrium towards the product.
Alternatively, transesterification reactions can be employed. For instance, the transesterification of a simple ester of the desired carboxylic acid (e.g., methyl oleate) with 2,2-bis(hydroxymethyl)butanol can yield the corresponding unsaturated analogue. Lipase-catalyzed esterification presents a greener alternative, offering high selectivity under milder reaction conditions. For example, immobilized lipases like Novozym 435 have been effectively used in the synthesis of various fatty acid esters. google.com
The synthesis of an unsaturated analogue, 2,2-bis(hydroxymethyl)butyl acrylate (B77674), is documented, highlighting the potential for creating derivatives with reactive functionalities. nih.gov The characterization of these analogues involves standard spectroscopic techniques. Infrared (IR) spectroscopy would confirm the presence of the ester carbonyl group (around 1735 cm⁻¹) and the hydroxyl groups (broad peak around 3300 cm⁻¹). Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is crucial for elucidating the specific structure of the alkyl chain and confirming the point of esterification.
Table 1: Illustrative Examples of 2,2-Bis(hydroxymethyl)butyl Ester Analogues and Their Potential Synthetic Routes
| Carboxylate Chain | Example Analogue | Potential Synthetic Route | Key Characterization Features |
| Saturated (shorter) | 2,2-Bis(hydroxymethyl)butyl hexanoate | Fischer esterification of 2,2-bis(hydroxymethyl)butanol with hexanoic acid. | ¹H NMR signals corresponding to the hexanoyl group. |
| Saturated (longer) | 2,2-Bis(hydroxymethyl)butyl dodecanoate (B1226587) | Transesterification of methyl dodecanoate with 2,2-bis(hydroxymethyl)butanol. | ¹H NMR signals corresponding to the dodecanoyl group. |
| Unsaturated | 2,2-Bis(hydroxymethyl)butyl oleate | Lipase-catalyzed esterification of 2,2-bis(hydroxymethyl)butanol with oleic acid. | ¹H NMR signals for vinylic protons (around 5.3 ppm). |
| Functionalized | 2,2-Bis(hydroxymethyl)butyl acrylate | Esterification with acrylic acid or acryloyl chloride. nih.gov | ¹H NMR signals for acrylate protons (around 5.8-6.4 ppm). |
The presence of three hydroxyl groups in the parent molecule, 2,2-bis(hydroxymethyl)butanol (structurally similar to trimethylolpropane), allows for the synthesis of di- and tri-ester derivatives, such as 2,2-bis(hydroxymethyl)butyl di-octanoate and tri-octanoate. The synthesis of these poly-esters can be achieved by controlling the stoichiometry of the reactants. Using a molar excess of the octanoyl source (e.g., octanoyl chloride or octanoic acid) and adjusting reaction conditions (e.g., longer reaction times, higher temperatures) can favor the formation of higher esters.
For instance, the complete esterification of trimethylolpropane (B17298) with a mixture of carboxylic acids is a known method for producing lubricant base stocks. google.com A similar approach can be applied to 2,2-bis(hydroxymethyl)butanol to produce the corresponding tri-octanoate. The synthesis of such polyol esters often involves either direct esterification or transesterification. frontiersin.org
The separation and characterization of the resulting mixture of mono-, di-, and tri-esters can be achieved using chromatographic techniques like column chromatography. Spectroscopic analysis, particularly NMR, would show a decrease in the intensity of the hydroxyl proton signal and a corresponding increase in the integration of the signals associated with the octanoate chains as the degree of esterification increases.
Table 2: Potential Reaction Conditions for the Synthesis of Octanoate Esters of 2,2-Bis(hydroxymethyl)butanol
| Product | Stoichiometry (Octanoyl source : Polyol) | Catalyst | Potential Solvent | Key Characterization Difference from Mono-ester |
| Di-octanoate | ~2:1 | Acid catalyst (e.g., H₂SO₄) or Lipase (B570770) | Toluene (B28343) (for azeotropic water removal) | Reduced intensity of -OH peak in IR; altered integration ratios in ¹H NMR. |
| Tri-octanoate | >3:1 | Acid catalyst or Acyl chloride with a base | Pyridine (with acyl chloride) | Absence of -OH peak in IR; ¹H NMR integration reflects three octanoyl chains. |
Functionalization at the Unesterified Hydroxyl Groups of the 2,2-Bis(hydroxymethyl)butyl Moiety
The two remaining primary hydroxyl groups in this compound are reactive sites for a variety of chemical transformations, including etherification, alkylation, and the formation of urethanes and carbonates.
Etherification of the free hydroxyl groups can be accomplished through reactions such as the Williamson ether synthesis. This involves deprotonating the hydroxyl groups with a strong base (e.g., sodium hydride) to form alkoxides, which are then reacted with an alkyl halide. The choice of the alkyl halide determines the nature of the ether linkage. For example, reaction with benzyl (B1604629) chloride would yield a benzyl ether derivative.
Alkylation reactions can also be performed under various catalytic conditions. For instance, regioselective alkylation of diols can be achieved using organotin catalysts. nih.gov This method could potentially be adapted to selectively functionalize one of the two remaining hydroxyl groups in this compound. The progress of these reactions can be monitored by the disappearance of the hydroxyl signal in the IR spectrum and the appearance of new signals corresponding to the introduced alkyl or aryl group in the NMR spectra.
The hydroxyl groups of this compound can react with isocyanates to form urethane (B1682113) linkages. The reaction of the diol with a diisocyanate, such as methylene (B1212753) diphenyl diisocyanate (MDI) or toluene diisocyanate (TDI), could lead to the formation of oligomers or polymers, as will be discussed in the next section. The synthesis of a triisocyanate from the structurally similar 2,2-bis(hydroxymethyl)propanol has been reported, indicating the feasibility of such reactions. google.com
Carbonate derivatization can be achieved by reacting the diol with phosgene (B1210022) or a phosgene equivalent, such as triphosgene (B27547) or a dialkyl carbonate (e.g., dimethyl carbonate or diphenyl carbonate) in the presence of a suitable catalyst. scispace.com The reaction with a dialkyl carbonate is a more environmentally benign approach. The formation of cyclic carbonates from 2,2-bis(hydroxymethyl)propionic acid is a well-established process in polymer chemistry and could be analogously applied. nih.gov The resulting carbonate derivatives would exhibit a characteristic carbonyl stretching frequency in their IR spectra, typically around 1750 cm⁻¹.
Polymeric Structures Incorporating the this compound Scaffold
The difunctionality of the unesterified hydroxyl groups in this compound makes it a potential monomer or chain extender for the synthesis of various polymeric materials. Its incorporation can introduce pendant ester groups along the polymer backbone, potentially modifying the polymer's properties, such as its hydrophobicity, flexibility, and biodegradability.
This compound can be used in the synthesis of polyesters through polycondensation reactions with dicarboxylic acids or their derivatives (e.g., dimethyl esters). For example, hyperbranched polyesters have been synthesized from the closely related 2,2-bis(hydroxymethyl)butyric acid. nih.gov Similarly, this compound could be co-polymerized with a dicarboxylic acid and another diol to produce linear polyesters.
In the realm of polyurethanes, this compound can act as a diol component in the reaction with diisocyanates. This would result in a polyurethane with pendant octanoate chains. The synthesis of polyurethanes from other bio-based diols like 2,5-bis(hydroxymethyl)furan is an area of active research. researchgate.net
Furthermore, the synthesis of polycarbonates can be envisioned through the polycondensation of this compound with a carbonate source like diphenyl carbonate. The synthesis of aliphatic polycarbonates from monomers derived from 2,2-bis(hydroxymethyl)propionic acid is well-documented and provides a strong precedent for the potential of the title compound in this area. nih.gov
Table 3: Potential Polymeric Structures Derived from this compound
| Polymer Type | Co-monomer(s) | Potential Polymer Structure | Anticipated Properties |
| Polyester (B1180765) | Adipic acid, Sebacic acid | Linear polyester with pendant octanoate groups. | Increased flexibility and hydrophobicity compared to unsubstituted analogues. |
| Polyurethane | Methylene diphenyl diisocyanate (MDI), Toluene diisocyanate (TDI) | Polyurethane with octanoate side chains. | Potentially improved solubility in organic solvents and altered mechanical properties. |
| Polycarbonate | Diphenyl carbonate | Polycarbonate with pendant octanoate groups. | May exhibit lower glass transition temperature and enhanced biodegradability. |
Integration into Linear Polymer Chains
The diol nature of this compound allows for its integration into linear polymer chains through step-growth polymerization, typically polycondensation or polyaddition reactions. In these processes, the two hydroxyl groups react with difunctional monomers, such as diacids, diacyl chlorides, or diisocyanates, to form polyesters or polyurethanes, respectively.
The general scheme for the synthesis of a linear polyester using this compound and a diacid is presented below:
n HOCH₂C(CH₂CH₃)(CH₂OCOC₇H₁₅)CH₂OH + n HOOC-R-COOH → [-OCH₂C(CH₂CH₃)(CH₂OCOC₇H₁₅)CH₂OOC-R-COO-]n + 2n H₂O
The presence of the octanoate side chain can impart unique properties to the resulting linear polymer. For instance, it can increase the hydrophobicity and flexibility of the polymer backbone, potentially lowering the glass transition temperature (Tg) and improving solubility in nonpolar solvents. Research on similar structures, such as polyesters derived from 2,5-bis(hydroxymethyl)furan (BHMF), has shown that the length and nature of the side chains can be used to tailor the thermal and mechanical properties of the resulting polymers. rsc.orgbohrium.com
Enzymatic polymerization is another route for creating linear polyesters incorporating such polyols, offering a greener alternative to traditional chemical catalysis. rsc.orgbohrium.com For instance, Candida antarctica Lipase B (CALB) has been successfully used for the polycondensation of various diols and diacids. bohrium.com
Utilization in Branched and Hyperbranched Polymer Architectures
While this compound itself acts as a linear difunctional monomer, its derivatives or its use in combination with multifunctional monomers can lead to branched and hyperbranched polymers. A closely related compound, 2,2-bis(hydroxymethyl)propionic acid (bis-MPA), is a classic AB₂-type monomer widely employed in the synthesis of hyperbranched polyesters. nih.govresearchgate.net In this context, 'A' represents the carboxylic acid group and 'B' represents the two hydroxyl groups.
By analogy, a derivative of this compound, such as 2,2-bis(hydroxymethyl)butyric acid, could serve as an AB₂ monomer for the one-pot synthesis of hyperbranched polyesters. The self-condensation of such a monomer would lead to a highly branched structure with numerous terminal hydroxyl groups. The degree of branching in these polymers can be controlled by the reaction conditions.
Alternatively, this compound can be used as a comonomer in conjunction with an A₂B or AB₂ monomer to control the branching density and modify the properties of the resulting hyperbranched polymer. The octanoate group would be expected to influence the polymer's solubility and processing characteristics.
The following table summarizes the key monomers and their roles in the formation of branched and hyperbranched polymers.
| Monomer Role | Example Monomer | Resulting Architecture |
| Linear Chain Extender | This compound | Linear Polymer |
| Branching Unit (AB₂ type) | 2,2-Bis(hydroxymethyl)propionic acid | Hyperbranched Polymer |
| Core Molecule | Trimethylolpropane, Pentaerythritol | Star-shaped Polymer |
Dendritic Polymer Systems Derived from Polyol Cores
Dendritic polymers, including dendrimers and dendronized polymers, are highly branched, monodisperse macromolecules with a well-defined architecture. thno.org Their synthesis can be achieved through either a divergent or a convergent approach. thno.orgnih.gov In the divergent method, the polymer grows outwards from a central core molecule. thno.orgnih.gov
This compound, with its two hydroxyl groups, can function as a core molecule for the synthesis of first-generation dendrons or dendrimers. By reacting the hydroxyl groups with an AB₂ monomer like bis-MPA, a first-generation dendron with two terminal carboxyl groups and a central octanoate moiety can be prepared. These carboxyl groups can then be further reacted to build subsequent generations.
Conversely, in a convergent synthesis, pre-synthesized dendritic wedges (dendrons) can be attached to a core molecule in the final step. Here, this compound could act as the central scaffold to which two dendrons are attached.
The use of polyol initiators is a common strategy for synthesizing star-shaped polymers via ring-opening polymerization (ROP) of cyclic esters like lactide or caprolactone. ed.ac.uk In this "core-first" approach, the hydroxyl groups of the polyol initiate the polymerization, leading to a polymer with a number of arms corresponding to the number of hydroxyl groups on the initiator. ed.ac.uk Therefore, this compound can be employed as an initiator to produce two-armed star polymers.
Research on the synthesis of dendritic polymers from L-lactide and the structurally similar 2,2'-bis(hydroxymethyl)butyric acid highlights the potential for creating biodegradable and biocompatible dendritic materials. researchgate.net The incorporation of the octanoate group from this compound into such dendritic structures could enhance their lipophilicity, potentially influencing their encapsulation capabilities for hydrophobic guest molecules.
The table below illustrates the generation-wise growth of a dendrimer using a difunctional core like this compound and an AB₂ branching unit.
| Dendrimer Generation | Number of Surface Groups |
| G0 (Core) | 2 |
| G1 | 4 |
| G2 | 8 |
| G3 | 16 |
Academic Applications and Research Paradigms of 2,2 Bis Hydroxymethyl Butyl Octanoate
Utilization as a Molecular Building Block in Advanced Polymer Synthesis
The bifunctional nature of 2,2-Bis(hydroxymethyl)butyl octanoate (B1194180), owing to its two hydroxyl groups, allows it to serve as a monomer or a modifying agent in the synthesis of various polymers. These hydroxyl groups can react with other monomers to build polymer chains or create crosslinks, influencing the final properties of the material.
While direct studies on the incorporation of 2,2-Bis(hydroxymethyl)butyl octanoate into water-soluble polymers are not extensively documented, the foundational molecule from which it can be derived, 2,2-bis(hydroxymethyl)butyric acid, is a key monomer in producing water-soluble polyurethane and polyester (B1180765) resins. google.comresearchgate.net The two hydroxyl groups of the parent acid are utilized in the polymerization process to create the polymer backbone. researchgate.net Polyurethanes synthesized with 2,2-bis(hydroxymethyl)propionic acid (a similar AB2-type monomer) can be rendered water-dispersible by neutralizing the carboxylic acid group, forming an ionomer. researchgate.net
It is plausible that this compound could be used in non-aqueous or solvent-borne polyurethane and polyester systems where its long alkyl chain could enhance flexibility and hydrophobicity. The esterification of the carboxylic acid group to an octanoate would alter the solubility characteristics, making it less suitable for aqueous systems but potentially valuable for other applications. The synthesis of bio-based polyesters from monomers like 2,5-bis(hydroxymethyl)furan demonstrates the ongoing research into creating polymers from hydroxyl-functionalized building blocks. rsc.orgnih.gov
The presence of two hydroxyl groups in this compound makes it a theoretical candidate for use as a crosslinking or branching agent in polymer networks. In polymer systems that cure through reactions of hydroxyl groups, such as with isocyanates in polyurethanes or with acids/anhydrides in polyesters, this molecule can form bridges between polymer chains. This crosslinking would lead to the formation of a three-dimensional network, which can significantly enhance the mechanical strength, thermal stability, and chemical resistance of the resulting polymer.
The parent compound, 2,2-bis(hydroxymethyl)butyric acid, is explicitly mentioned as a good crosslinking and hydrophilic agent for producing water-based high molecule systems. google.com The derivatization to the octanoate ester would likely modulate its reactivity and compatibility with different polymer matrices. For instance, in coatings, adhesives, and sealants, such crosslinking can improve the durability and performance of the final product.
Contributions to Specialty Chemical Formulations and their Underlying Mechanisms
Beyond polymer synthesis, this compound finds application in various specialty chemical formulations due to its physical and chemical properties.
Emollient esters are crucial components in cosmetic and personal care formulations, where they contribute to skin softness, plasticity, and moisturization by forming a semi-occlusive film. cosmeticsandtoiletries.com Neopentyl polyol esters, the class of compounds to which this compound belongs, are known for their use as emollients. cosmeticsandtoiletries.com The octanoate portion of the molecule provides the desired emolliency and influences the sensory profile of the product on the skin. cosmeticsandtoiletries.com The physicochemical properties of emollient esters, such as their spreading values, surface tension, and viscosity, are directly related to their chemical structure, including molecular weight and the nature of the alkyl chains. cosmeticsandtoiletries.com
Table 1: General Physicochemical Properties of Emollient Esters
| Property | Influence on Formulation |
|---|---|
| Spreading Value | Affects the application feel and coverage on the skin. |
| Surface Tension | Influences the wetting and film-forming characteristics. |
| Viscosity | Contributes to the texture and consistency of the final product. |
| Polarity | Determines compatibility with other ingredients in the formulation. |
This table provides a generalized overview of the properties of emollient esters and their impact on cosmetic formulations.
Polyol esters are utilized as plasticizers in various plastic and elastomer formulations to enhance flexibility, workability, and distensibility. google.comgoogle.comhallstarindustrial.com As a neopentyl polyol ester, this compound can function as an external plasticizer, physically interacting with polymer chains to reduce intermolecular forces and lower the glass transition temperature. hallstarindustrial.com This plasticizing effect is particularly relevant in applications such as flexible PVC, coatings, and sealants. google.comgoogle.com The choice of ester plasticizer depends on factors like compatibility with the polymer, volatility, and desired performance characteristics at different temperatures. hallstarindustrial.com High-performance ester plasticizers are sought for applications requiring durability and resistance to extraction. hallstarindustrial.com
A significant application of neopentyl polyol esters is in the formulation of synthetic lubricants. google.comgoogle.comfkit.hrdtic.mildle.com.tw These esters are known for their excellent thermal and oxidative stability, which makes them suitable for high-temperature applications such as jet engine lubricants and industrial oven chain oils. dtic.mildle.com.tw The neopentyl structure, which lacks hydrogen atoms on the beta-carbon, contributes to this enhanced stability. dle.com.tw
This compound can act as a base stock or an additive in synthetic lubricant compositions. Its ester functionality provides lubricity, while the polyol backbone offers thermal stability. dle.com.tw These lubricants are often blended with additives like antioxidants, rust inhibitors, and anti-wear agents to further enhance their performance. google.comgoogle.com The properties of polyol ester lubricants, such as viscosity, pour point, and flash point, can be tailored by selecting the appropriate polyol and carboxylic acid. fkit.hr
Table 2: Key Properties of Neopentyl Polyol Ester Lubricants
| Property | Significance in Lubricant Performance |
|---|---|
| Thermal Stability | Resistance to breakdown at high operating temperatures. dtic.mil |
| Oxidative Stability | Resistance to degradation in the presence of oxygen. |
| Viscosity Index | A measure of how much the viscosity changes with temperature. |
| Lubricity | The ability to reduce friction and wear between moving surfaces. dle.com.tw |
| Biodegradability | An important environmental consideration for modern lubricants. dle.com.tw |
This table summarizes the key performance characteristics of neopentyl polyol ester-based lubricants.
Fundamental Studies in Ester Chemistry and Polyol Reactivity
This compound serves as a significant model compound in fundamental studies of ester chemistry and polyol reactivity. Its unique neopentyl structure, characterized by a quaternary α-carbon, imparts specific steric and electronic properties that are of considerable interest in academic and industrial research. This structure, lacking β-hydrogens, precludes common elimination side reactions, making it an ideal substrate for investigating esterification and transesterification mechanisms.
Research into neopentyl polyol esters, a class to which this compound belongs, is often driven by the demand for high-performance lubricants. These esters are known for their excellent thermal and oxidative stability. dtic.mil The study of their synthesis and reactivity provides valuable insights into structure-property relationships.
Fundamental studies involving this compound and its analogues typically explore several key areas:
Reaction Kinetics and Catalysis: The esterification of neopentyl polyols like the parent diol of this compound with various carboxylic acids is a focal point of research. Both chemical and enzymatic catalytic methods are investigated to optimize reaction conditions and yields. For instance, enzymatic synthesis using lipases, such as those from Candida antarctica, has been shown to be an effective and environmentally benign approach for producing polyol esters. nih.gov This method offers high selectivity and operates under mild conditions, which is advantageous for preserving the integrity of the ester products. nih.gov Studies have explored the effects of temperature, molar ratios of reactants, and catalyst concentration on the conversion of polyols. nih.gov
Mechanistic Investigations: The steric hindrance around the hydroxyl groups of the neopentyl backbone significantly influences the reaction mechanism. Research in this area aims to understand the step-by-step process of ester formation, including the formation of tetrahedral intermediates and the role of the catalyst in activating the reactants. The absence of β-hydrogens in the polyol moiety prevents decomposition through pathways involving a six-membered cyclic transition state, a common degradation route for other types of esters. dtic.mil This inherent stability allows for the study of other decomposition or rearrangement pathways that might occur under stringent conditions.
Structure-Reactivity Relationships: By systematically varying the carboxylic acid chain length (in this case, the octanoate group) and comparing the reactivity with other neopentyl polyols (e.g., trimethylolpropane (B17298), pentaerythritol), researchers can elucidate how the molecular architecture affects the rate and outcome of esterification. For example, studies on the esterification of D-glucaric acid with model polyols have shown a strong preference for acylation at primary alcohol sites, a finding that is relevant to the reactivity of the two primary hydroxyl groups in this compound.
Analytical Characterization: The development of precise analytical methods is crucial for monitoring reaction progress and characterizing the final products. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized esters. For instance, 1H NMR can be used to identify the protons characteristic of the neopentyl structure and the octanoate moiety.
The data derived from these fundamental studies are critical for the rational design of novel polyol esters with tailored properties for specific applications, ranging from synthetic lubricants to polymers and coatings.
Table 1: Representative Physical and Chemical Properties of Neopentyl Polyol Esters
| Property | Typical Value/Range | Significance in Research |
| Molecular Formula | C14H28O4 | Defines the elemental composition. uni.lu |
| Molecular Weight | 260.37 g/mol | Influences physical properties like viscosity. uni.lu |
| Thermal Stability | High | The absence of β-hydrogens enhances stability. dtic.mil |
| Oxidative Stability | Good to Excellent | Important for applications like lubricants. |
| Viscosity Index | Variable | A key parameter for lubricant performance. |
Table 2: Common Analytical Techniques for Characterizing this compound and Related Esters
| Analytical Technique | Information Obtained |
| Nuclear Magnetic Resonance (NMR) | Structural elucidation, confirmation of ester formation. |
| Mass Spectrometry (MS) | Molecular weight determination and fragmentation analysis. |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Identification of functional groups (ester, hydroxyl). |
| Gas Chromatography (GC) | Purity assessment and separation of reaction mixtures. |
| High-Performance Liquid Chromatography (HPLC) | Quantification of reactants and products. |
Analytical Methodologies in the Characterization of 2,2 Bis Hydroxymethyl Butyl Octanoate
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of organic molecules like 2,2-Bis(hydroxymethyl)butyl octanoate (B1194180). By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within the molecule. researchgate.net
For 2,2-Bis(hydroxymethyl)butyl octanoate, ¹H NMR would reveal distinct signals for each unique proton. The integration of these signals would correspond to the number of protons in each environment, while the splitting patterns (multiplicity), governed by spin-spin coupling, would indicate the number of neighboring protons. For instance, the protons of the two hydroxymethyl (-CH₂OH) groups would likely appear as distinct signals, and their coupling to the adjacent hydroxyl protons could be observed, depending on the solvent and concentration.
¹³C NMR spectroscopy complements the ¹H NMR data by providing a signal for each unique carbon atom in the molecule. The chemical shift of each carbon signal is indicative of its electronic environment (e.g., ester carbonyl, carbons bonded to oxygen, aliphatic chain carbons). Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be employed to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons. researchgate.net Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for establishing the connectivity between protons and carbons, confirming the complete structural assignment of the molecule. researchgate.net
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: Predicted values are illustrative and can vary based on solvent and experimental conditions.
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Ester Carbonyl (C=O) | - | ~174 |
| Ester Methylene (-OCH₂-) | ~4.1 | ~68 |
| Hydroxymethyl Carbons (-CH₂OH) | ~3.6 | ~65 |
| Quaternary Carbon (-C(CH₂)-) | - | ~42 |
| Octanoate Chain (-CH₂-COO) | ~2.3 | ~34 |
| Octanoate Chain (-CH₂-)n | ~1.3 - 1.6 | ~23-32 |
| Octanoate Methyl (CH₃-) | ~0.9 | ~14 |
| Butyl Ethyl Group (-CH₂CH₃) | ~1.4 | ~23 |
| Butyl Methyl Group (-CH₂CH₃) | ~0.8 | ~8 |
| Hydroxyl Protons (-OH) | Variable (e.g., 2.0-5.0) | - |
Infrared (IR) and Mass Spectrometry for Functional Group and Molecular Weight Analysis
Infrared (IR) spectroscopy and Mass Spectrometry (MS) are powerful complementary techniques used to identify functional groups and determine the molecular weight and formula of a compound. aroonchande.com
Infrared (IR) Spectroscopy IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. aroonchande.com Specific functional groups absorb at characteristic frequencies, making IR an excellent tool for qualitative analysis. The IR spectrum of this compound would exhibit key absorption bands confirming its structure. A strong, broad absorption in the region of 3400-3200 cm⁻¹ would be characteristic of the O-H stretching vibrations of the two hydroxyl groups. libretexts.orgpressbooks.pub A sharp, intense peak around 1735 cm⁻¹ would indicate the C=O stretching of the ester functional group. libretexts.org Additionally, C-O stretching vibrations for the ester and alcohol groups would appear in the 1300-1000 cm⁻¹ region, while C-H stretching from the aliphatic parts of the molecule would be observed around 2950-2850 cm⁻¹. libretexts.org
Table 2: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Hydroxyl (-OH) | O-H Stretch | 3400 - 3200 | Strong, Broad |
| Alkane (-CH₂, -CH₃) | C-H Stretch | 2950 - 2850 | Strong |
| Ester (C=O) | C=O Stretch | ~1735 | Strong, Sharp |
| Ester/Alcohol (C-O) | C-O Stretch | 1300 - 1000 | Medium-Strong |
Mass Spectrometry (MS) Mass spectrometry provides the exact molecular weight and can help deduce the molecular formula. aroonchande.com In a mass spectrometer, the molecule is ionized to form a molecular ion (M⁺•), whose mass-to-charge ratio (m/z) is measured. For this compound (C₁₄H₂₈O₄), the monoisotopic mass is approximately 260.1988 Da. uni.lu High-resolution mass spectrometry (HRMS) can determine this mass with high precision, confirming the elemental composition. The fragmentation pattern of the molecular ion provides further structural information. Common fragmentation pathways would include the loss of the octanoate chain or cleavage adjacent to the hydroxyl groups.
Table 3: Predicted Mass Spectrometry Data for this compound
| Adduct / Fragment | m/z (Mass-to-Charge Ratio) | Interpretation |
| [M+H]⁺ | 261.2060 | Protonated Molecular Ion |
| [M+Na]⁺ | 283.1880 | Sodiated Molecular Ion |
| [M-H₂O+H]⁺ | 243.1955 | Loss of a water molecule |
| [M-C₈H₁₅O₂]⁺ | 131.0708 | Loss of the octanoate group (cleavage of ester) |
Chromatographic Techniques for Purity and Compositional Analysis
Chromatographic methods are essential for separating this compound from starting materials, byproducts, or other impurities, thereby allowing for its purification and the assessment of its purity. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the most common techniques employed for this purpose.
Gas Chromatography (GC) , often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (GC-MS), is suitable for analyzing volatile and thermally stable compounds. To enhance volatility, the hydroxyl groups of this compound may be derivatized (e.g., silylated) prior to analysis. The retention time of the compound is a characteristic feature under specific chromatographic conditions, and the peak area is proportional to its concentration, which is used for quantification and purity determination.
High-Performance Liquid Chromatography (HPLC) is a versatile technique that separates compounds based on their differential partitioning between a stationary phase and a mobile phase. For a moderately polar compound like this compound, reversed-phase HPLC (with a nonpolar stationary phase and a polar mobile phase) would be a suitable method. A UV detector can be used if the compound possesses a chromophore, or more universal detectors like an Evaporative Light Scattering Detector (ELSD) or a Refractive Index (RI) detector can be employed. HPLC is particularly useful for purity analysis and for monitoring the progress of a reaction or purification process.
Thermal Analysis (e.g., Differential Scanning Calorimetry, Thermogravimetric Analysis) for Material Behavior
Thermal analysis techniques are used to study the physical and chemical properties of materials as a function of temperature.
Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. For this compound, DSC can be used to determine key thermal transitions such as its melting point (seen as an endothermic peak), glass transition temperature (a step change in the baseline), and any crystallization (exothermic peak) or other phase transitions. This information is critical for understanding the material's physical state and processing characteristics.
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. TGA is used to determine the thermal stability and decomposition profile of this compound. The resulting TGA curve would show the temperature at which the compound begins to decompose and the temperature of maximum decomposition rate. This provides crucial information about the upper-temperature limit for its storage and application.
Molecular Weight Determination by Size Exclusion Chromatography (SEC)
Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is a chromatographic technique that separates molecules based on their size, or more accurately, their hydrodynamic volume in solution. waters.com While MS provides the exact molecular weight of a single compound, SEC is invaluable for determining the molecular weight distribution of polymers or for analyzing mixtures containing oligomers or aggregates. waters.comresearchgate.net
In the context of this compound, SEC would be particularly relevant if the compound is used as a monomer or a component in a polymerization reaction. The analysis of the resulting polymer would involve dissolving the sample in a suitable solvent and passing it through a column packed with a porous gel. Larger molecules, which cannot enter the pores, elute first, while smaller molecules, which can penetrate the pores to varying degrees, elute later. waters.com By calibrating the column with a series of known molecular weight standards, a calibration curve can be created to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of a polymer sample. researchgate.net SEC can also be used as a quality control tool to detect the presence of unreacted monomer or low molecular weight impurities in a final product.
Theoretical and Computational Investigations of 2,2 Bis Hydroxymethyl Butyl Octanoate
Quantum Chemical Calculations for Electronic Structure and Conformation
Quantum chemical calculations are a cornerstone of modern chemical research, providing deep insights into the electronic structure and conformational landscape of molecules. wikipedia.org For 2,2-Bis(hydroxymethyl)butyl octanoate (B1194180), these calculations can elucidate fundamental properties that govern its behavior.
Electronic Structure: Methods like Density Functional Theory (DFT) and Hartree-Fock (HF) calculations can be employed to understand the electron distribution within the molecule. wikipedia.orgumn.edu Key parameters that would be determined include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity. Furthermore, the distribution of electrostatic potential on the molecular surface can be mapped to identify electron-rich and electron-poor regions, which are indicative of sites susceptible to nucleophilic or electrophilic attack. mdpi.com
Conformational Analysis: Due to the presence of several single bonds, 2,2-Bis(hydroxymethyl)butyl octanoate can exist in numerous conformations. Computational methods can be used to perform a systematic search for the most stable conformers in the gas phase and in solution. umn.edu By calculating the relative energies of different rotational isomers (rotamers), a potential energy surface can be constructed, identifying the global minimum energy structure and other low-energy conformers that are likely to be populated at room temperature. umn.edu This information is crucial for understanding the molecule's shape and how it might interact with other molecules.
Table 1: Predicted Electronic Properties of this compound (Illustrative) This table presents hypothetical data that could be obtained from quantum chemical calculations.
| Property | Predicted Value | Method |
|---|---|---|
| HOMO Energy | -8.2 eV | DFT/B3LYP |
| LUMO Energy | 1.5 eV | DFT/B3LYP |
| HOMO-LUMO Gap | 9.7 eV | DFT/B3LYP |
Computational Studies of Reaction Mechanisms and Transition States
Computational chemistry provides powerful tools to investigate the mechanisms of chemical reactions, including the formation and cleavage of ester bonds in this compound. anl.gov
Esterification and Hydrolysis: The formation of this compound likely proceeds via a Fischer esterification reaction between octanoic acid and 2,2-bis(hydroxymethyl)butanol. masterorganicchemistry.com Computational studies can model the reaction pathway, identifying the key intermediates and transition states. masterorganicchemistry.comacs.org Similarly, the hydrolysis of the ester bond, which is a critical reaction in many of its potential applications and degradation pathways, can be studied under both acidic and basic conditions. libretexts.org
Transition State Theory: By calculating the energies of the reactants, products, and transition states, the activation energy for a given reaction can be determined. acs.org This allows for the prediction of reaction rates and provides a deeper understanding of the factors that influence reactivity. For instance, the role of catalysts in esterification or hydrolysis can be modeled by including the catalytic species in the calculations.
Table 2: Predicted Activation Energies for Reactions of this compound (Illustrative) This table presents hypothetical data that could be obtained from computational studies.
| Reaction | Catalyst | Predicted Activation Energy (kcal/mol) |
|---|---|---|
| Acid-Catalyzed Hydrolysis | H₃O⁺ | 22 |
| Base-Promoted Hydrolysis | OH⁻ | 15 |
Molecular Dynamics Simulations for Intermolecular Interactions and Self-Assembly
Molecular dynamics (MD) simulations can be used to study the behavior of a large ensemble of this compound molecules over time, providing insights into its bulk properties and intermolecular interactions. nih.gov
Intermolecular Forces: MD simulations can reveal the nature and strength of intermolecular forces, such as hydrogen bonding (due to the two hydroxyl groups) and van der Waals interactions (from the octanoyl chain). These interactions are crucial in determining properties like boiling point, viscosity, and solubility.
Self-Assembly: The amphiphilic nature of this compound, with its polar diol head and nonpolar octanoate tail, suggests the possibility of self-assembly in certain solvents. nih.gov MD simulations can be used to investigate whether these molecules form aggregates like micelles or other ordered structures in aqueous or non-polar environments. nih.govworktribe.com Understanding such self-assembly behavior is critical for applications in areas like drug delivery or as surfactants.
Structure-Reactivity and Structure-Property Relationship Modeling
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods used to predict the biological activity or physical properties of chemical compounds based on their molecular structures. nih.govnih.gov
Predicting Properties: By developing a QSPR model based on a dataset of related esters with known properties, it would be possible to predict various physicochemical properties of this compound. nih.govnih.gov These properties could include boiling point, vapor pressure, and solubility in different solvents. The model would use calculated molecular descriptors, such as molecular weight, logP (a measure of lipophilicity), and topological indices, to establish a correlation with the property of interest.
Predicting Reactivity: Similarly, a QSAR model could be developed to predict the reactivity of this compound in various chemical transformations. acs.org For instance, its susceptibility to enzymatic hydrolysis could be predicted by building a model based on the known enzymatic degradation rates of a series of similar esters.
Future Research Directions and Emerging Trends
Development of Green Chemistry Approaches for 2,2-Bis(hydroxymethyl)butyl Octanoate (B1194180) Synthesis
The chemical industry's shift towards more environmentally benign processes has spurred research into green synthesis routes for key chemical intermediates. For 2,2-Bis(hydroxymethyl)butyl octanoate, future research will likely concentrate on methods that minimize waste, reduce energy consumption, and utilize renewable feedstocks.
One promising avenue is the adoption of enzymatic catalysis, particularly using lipases. Lipase-catalyzed esterification for the synthesis of related neopentyl glycol monoesters and diesters has been demonstrated to be a highly efficient and green approach. researchgate.net These enzymatic processes often occur under mild reaction conditions, are highly selective, and can be conducted in solvent-free systems, which significantly reduces the environmental footprint of the synthesis. project-incite.eu Research efforts are anticipated to explore various immobilized lipases to enhance reusability and process stability for the production of this compound. For instance, studies on the enzymatic synthesis of monoacylglycerols have shown that the choice of lipase (B570770) and reaction conditions, such as temperature and water content, profoundly influences product yield and purity. nih.gov
Furthermore, a patented method for a related compound, 2,2-bis(hydroxymethyl) butyrate (B1204436), highlights a synthetic route with high reaction efficiency, straightforward product separation, low energy consumption, and reduced wastewater generation, aligning with the principles of green chemistry. google.com This approach, which involves the reaction of methyl butyrate with formaldehyde (B43269) followed by hydrolysis, could be adapted and optimized for the synthesis of the target octanoate ester. google.com The table below summarizes potential green chemistry approaches for the synthesis of this compound.
| Green Chemistry Approach | Key Advantages | Relevant Research Findings |
| Enzymatic Synthesis (Lipase-catalyzed) | High selectivity, mild reaction conditions, solvent-free options, reduced by-products. | Successful synthesis of related neopentyl glycol esters with high conversion rates using immobilized lipases. researchgate.net MAG synthesis demonstrates the influence of water content and enzyme loading on reaction efficiency. nih.gov |
| Optimized Chemical Synthesis | High reaction efficiency, ease of product separation, low energy consumption, minimal wastewater. | A patented method for a similar butyrate compound demonstrates a high-yield, low-waste process. google.com |
| Use of Renewable Feedstocks | Reduced reliance on fossil fuels, potential for biodegradability of resulting products. | Research into bio-based building blocks like 2,5-bis(hydroxymethyl)furan for polyesters is a growing trend. rsc.orgnih.gov |
Exploration of Novel Catalytic Systems for its Derivatization and Polymerization
The two hydroxyl groups of this compound offer reactive sites for a wide range of chemical modifications, making it an ideal candidate for creating functional monomers and polymers. The exploration of novel catalytic systems is crucial for controlling these derivatization and polymerization reactions with high precision.
Future research is expected to focus on the development of selective catalysts for the derivatization of one or both hydroxyl groups. This could involve the use of chemo-enzymatic methods, where enzymes are used to achieve regioselectivity that is often challenging with traditional chemical catalysts. For instance, selective O-alkylation has been demonstrated for the related compound 2,2'-Bis(hydroxymethyl)propionic acid, enabling the synthesis of complex biodegradable polymers. researchgate.net Such selective derivatization of this compound could lead to the creation of asymmetrical monomers for advanced polymer architectures.
In the realm of polymerization, organocatalysis is emerging as a powerful tool for the synthesis of polyesters and polycarbonates under mild and metal-free conditions. The development of new organocatalysts for the ring-opening polymerization of cyclic monomers derived from this compound, or for its direct polycondensation, is a promising research direction. Additionally, enzymatic polymerization, as demonstrated with monomers like 2,5-bis(hydroxymethyl)furan catalyzed by Candida antarctica Lipase B (CALB), presents a green alternative for producing polyesters from this building block. nih.govcapes.gov.br
The following table outlines potential catalytic systems for the derivatization and polymerization of this compound.
| Catalytic System | Application | Potential Advantages |
| Immobilized Lipases | Selective acylation/esterification, polymerization. | High selectivity, mild conditions, reusability, metal-free products. researchgate.net |
| Organocatalysts | Ring-opening polymerization, polycondensation. | Metal-free catalysis, controlled polymer architectures, tolerance to functional groups. |
| Chemo-enzymatic Systems | Selective derivatization. | Combines the selectivity of enzymes with the versatility of chemical synthesis. nih.gov |
| Phase-Transfer Catalysts | Etherification/alkylation. | Enhanced reaction rates and yields in multiphasic systems. |
Design of Next-Generation Materials Utilizing this compound as a Core Building Block
The unique structure of this compound, with its combination of a flexible aliphatic chain and reactive hydroxyl groups, makes it an attractive building block for the design of next-generation materials with tailored properties. Research in this area is anticipated to explore its incorporation into a variety of polymer systems to create materials with enhanced performance and sustainability.
One of the most promising applications is in the development of biodegradable polymers. The ester linkage in the octanoate chain and the potential to form further ester bonds during polymerization can introduce hydrolytically cleavable points in the polymer backbone, facilitating biodegradation. By copolymerizing this compound with other bio-based monomers, it is possible to create a new family of biodegradable polyesters with a wide range of mechanical and thermal properties. The biodegradability of polyesters derived from similar bio-based building blocks like 2,5-bis(hydroxymethyl)furan has been demonstrated, with degradation rates tunable by altering the chemical structure. rsc.org
Furthermore, the pendant hydroxyl groups can be utilized for post-polymerization modification, allowing for the introduction of specific functionalities. This opens up possibilities for creating functional polymers for applications in drug delivery, coatings, and adhesives. researchgate.net For example, the development of multifunctional nanomaterials from the controlled assembly of responsive block copolymers requires precise control over the molecular structure of the building blocks, a role that derivatized this compound could fulfill. klinger-lab.de The incorporation of this building block could also impart desirable properties such as improved flexibility and impact resistance in rigid polymer matrices.
The table below highlights potential next-generation materials derived from this compound.
| Material Type | Potential Properties | Envisioned Applications |
| Biodegradable Polyesters | Tunable degradation rates, good mechanical properties, bio-based. | Packaging, agricultural films, biomedical devices. |
| Functional Polyurethanes | Improved flexibility, hydrophilicity, biocompatibility. | Waterborne coatings, adhesives, medical elastomers. chemicalbook.com |
| Amphiphilic Block Copolymers | Self-assembly into micelles or vesicles, responsive behavior. | Drug delivery systems, nano-reactors, smart coatings. klinger-lab.de |
| Crosslinked Resins | Enhanced toughness and flexibility, good adhesion. | High-performance coatings, composites, inks. |
Q & A
Basic Research Questions
Q. What are the recommended handling protocols for 2,2-Bis(hydroxymethyl)butyl octanoate to ensure laboratory safety?
- Methodological Answer :
- Use nitrile or neoprene gloves, safety goggles, and a full-body chemical-resistant suit to prevent skin/eye contact .
- Conduct work in a fume hood with local exhaust ventilation to minimize inhalation risks. After handling, wash hands thoroughly and decontaminate surfaces .
- In case of exposure, rinse affected areas with water for ≥15 minutes and seek medical attention .
Q. How can researchers synthesize this compound with high purity?
- Methodological Answer :
- Optimize esterification between 2,2-bis(hydroxymethyl)butanol and octanoyl chloride using acid catalysis (e.g., H₂SO₄) under anhydrous conditions.
- Monitor reaction progress via thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to track ester formation and byproduct generation .
- Purify via fractional distillation or column chromatography, with purity confirmed by NMR (¹H/¹³C) and FT-IR spectroscopy.
Q. What analytical techniques are suitable for quantifying this compound in complex mixtures?
- Methodological Answer :
- Use GC-MS with a non-polar capillary column (e.g., DB-5) and helium carrier gas. Derivatize samples to volatile esters (e.g., butyl esters) for improved resolution .
- Validate quantification with internal standards (e.g., butyl heptanoate) to correct for matrix effects.
- Alternative methods include HPLC with evaporative light scattering detection (ELSD) or reversed-phase C18 columns.
Advanced Research Questions
Q. How should researchers design ecotoxicity studies for this compound given the lack of existing data?
- Methodological Answer :
- Follow OECD Guidelines 201 (freshwater algae) and 202 (Daphnia magna) for acute aquatic toxicity testing. Prepare stock solutions in dimethyl sulfoxide (DMSO) with ≤0.1% solvent concentration to avoid artifacts .
- For soil ecotoxicity, use OECD 216 (soil microorganisms) and measure CO₂ evolution or substrate-induced respiration.
- Address solubility challenges by using sonication or surfactants to disperse the hydrophobic compound in aqueous media.
Q. What methodological challenges arise when characterizing the thermal stability of this compound, and how can they be addressed?
- Methodological Answer :
- Use thermogravimetric analysis (TGA) to determine decomposition onset temperatures. Heating rates of 10°C/min under nitrogen atmosphere minimize oxidative degradation .
- For conflicting data (e.g., varying decomposition points), validate via differential scanning calorimetry (DSC) to identify endothermic/exothermic events.
- Cross-reference with dynamic vapor sorption (DVS) to assess hygroscopicity’s impact on thermal behavior.
Q. How can discrepancies in reaction yield calculations during esterification be resolved?
- Methodological Answer :
- Use mass-balance corrections by quantifying unreacted starting materials (e.g., octanoic acid via titration).
- Apply GC-MS with internal standards (e.g., deuterated analogs) to distinguish between ester peaks and co-eluting impurities .
- Validate yields gravimetrically after purification and compare with spectroscopic data to identify systematic errors.
Q. What strategies mitigate oxidative degradation during storage of this compound?
- Methodological Answer :
- Store in amber glass containers under inert gas (argon/nitrogen) at 4°C to limit photooxidation and hydrolysis .
- Add antioxidants (e.g., butylated hydroxytoluene, BHT) at 0.01–0.1% w/w. Monitor stability via periodic GC-MS to detect degradation products like octanoic acid or aldehydes.
Data Presentation Guidelines
- Tables : Include retention times (GC-MS), melting/boiling points, and toxicity endpoints (e.g., LC₅₀ values).
- Figures : Use chromatograms with annotated peaks , TGA/DSC curves, and dose-response plots for ecotoxicity data.
- Statistical Analysis : Apply ANOVA for replicate comparisons and report confidence intervals (p < 0.05).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
